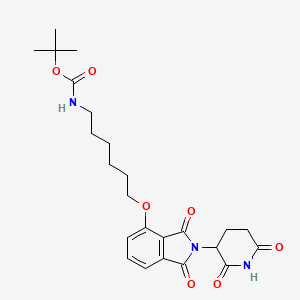

Thalidomide-O-C6-NHBoc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thalidomide-O-C6-NHBoc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in chemical biology and drug discovery.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C6-NHBoc involves several steps, starting with the preparation of the Thalidomide-based cereblon ligand. This is followed by the attachment of a linker molecule to the ligand. The final step involves the incorporation of the NHBoc (N-tert-butoxycarbonyl) protecting group to the linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions: Thalidomide-O-C6-NHBoc undergoes various chemical reactions, including:

Substitution Reactions: The NHBoc protecting group can be removed under acidic conditions to expose the amine group, which can then participate in further chemical modifications.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Acidic reagents such as trifluoroacetic acid are commonly used to remove the NHBoc protecting group.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the NHBoc group yields the free amine, which can then be further modified to create various derivatives.

Aplicaciones Científicas De Investigación

Thalidomide-O-C6-NHBoc has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules and as a tool for studying protein degradation pathways.

Biology: Employed in the study of protein-protein interactions and the regulation of cellular processes.

Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation plays a key role.

Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.

Mecanismo De Acción

The mechanism of action of Thalidomide-O-C6-NHBoc involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation of specific proteins can modulate various cellular pathways and processes .

Comparación Con Compuestos Similares

Thalidomide-O-C8-BOC: Another E3 ligase ligand-linker conjugate with a similar structure but a different linker length.

Thalidomide-based PROTACs: Various other PROTACs that incorporate Thalidomide as the cereblon ligand but differ in their linker structures and target proteins.

Uniqueness: Thalidomide-O-C6-NHBoc is unique due to its specific linker length and the incorporation of the NHBoc protecting group, which provides additional versatility in chemical modifications and applications. Its design allows for precise targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic contexts .

Actividad Biológica

Thalidomide-O-C6-NHBoc is a synthetic derivative of thalidomide, designed to enhance its biological activity and therapeutic potential. This compound is notable for its role as an E3 ligase ligand-linker conjugate, which is instrumental in targeted protein degradation strategies, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Thalidomide and its derivatives exert their biological effects through various mechanisms:

- Immunomodulatory Effects : Thalidomide is known to modulate immune responses by altering the secretion of several cytokines, including TNF-α, IL-6, IL-10, and IL-12. This modulation plays a crucial role in its effectiveness against multiple myeloma and other inflammatory conditions .

- Inhibition of NF-κB : The compound inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in immune response regulation. This inhibition helps reduce inflammation and tumor growth .

- Targeted Protein Degradation : this compound serves as a linker in PROTAC technology, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system. This mechanism allows for the targeted elimination of proteins associated with disease processes .

Table 1: Comparison of Thalidomide Derivatives

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Thalidomide | Immunomodulation, NF-κB inhibition | Multiple Myeloma, Leprosy |

| Lenalidomide | Similar to thalidomide with improved safety | Hematological malignancies |

| Pomalidomide | More potent than thalidomide | Refractory Multiple Myeloma |

| This compound | E3 ligase ligand-linker for protein degradation | Research in targeted therapies |

Biological Activity and Therapeutic Applications

This compound has shown significant promise in various therapeutic contexts:

- Cancer Treatment : The compound's ability to induce degradation of specific transcription factors (e.g., SALL4) highlights its potential in cancer therapies. Studies have demonstrated that it can selectively degrade proteins that promote cancer cell survival, thereby enhancing apoptosis in resistant cancer cells .

- Inflammatory Diseases : Due to its immunomodulatory properties, this compound may be beneficial in treating autoimmune diseases and conditions characterized by chronic inflammation .

- Research Tool : As a PROTAC component, it serves as a valuable tool for researchers exploring targeted protein degradation mechanisms. Its unique structure allows for the development of novel therapeutics aimed at specific disease targets .

Case Studies

Several studies have illustrated the efficacy of thalidomide derivatives, including this compound:

- Multiple Myeloma : A clinical study indicated that patients treated with thalidomide derivatives experienced improved response rates when combined with dexamethasone compared to those receiving standard therapies alone. The combination therapy significantly enhanced survival outcomes .

- Inflammatory Conditions : Research has shown that thalidomide effectively reduces symptoms in patients with erythema nodosum leprosum (ENL), demonstrating its utility in managing inflammatory responses associated with leprosy .

Propiedades

Fórmula molecular |

C24H31N3O7 |

|---|---|

Peso molecular |

473.5 g/mol |

Nombre IUPAC |

tert-butyl N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]carbamate |

InChI |

InChI=1S/C24H31N3O7/c1-24(2,3)34-23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29) |

Clave InChI |

SWSPUYLZEIPCHI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.